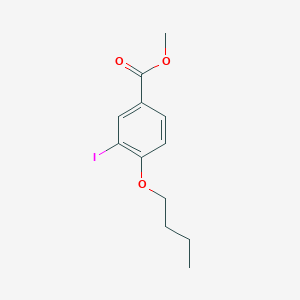

Methyl 4-butoxy-3-iodobenzoate

Description

Significance of Functionalized Benzoate (B1203000) Esters in Chemical Research

Functionalized benzoate esters are a class of organic compounds that feature prominently in diverse areas of chemical research. Their core structure, consisting of a benzene (B151609) ring attached to a carboxylic acid methyl ester, serves as a versatile scaffold that can be modified with various functional groups to tune its chemical and physical properties. This adaptability makes them valuable in medicinal chemistry, where they are investigated for a wide range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai The ester functional group is a common feature in pharmacologically active compounds and prodrugs, often influencing their absorption, distribution, metabolism, and excretion profiles. ontosight.ainih.gov

Beyond pharmaceuticals, the strategic placement of functional groups on the benzoate ester framework can lead to materials with unique optical properties. For instance, the introduction of specific substituents can induce photoluminescence, making these compounds of interest for applications in materials science. researchgate.net Researchers have also explored benzoate ester derivatives for applications in agriculture, such as insecticides. researcher.life The inherent reactivity of the ester group, which can undergo hydrolysis, is a key characteristic that can be exploited in the design of soft drugs—compounds that are active until they are metabolically broken down into inactive forms. nih.gov

Strategic Role of Aryl Iodides as Versatile Synthetic Precursors

Aryl iodides are organic molecules where an iodine atom is directly attached to an aromatic ring. They hold a position of strategic importance in modern organic synthesis due to the unique reactivity of the carbon-iodine (C-I) bond. springernature.comresearchgate.net Among the common aryl halides (iodides, bromides, chlorides, fluorides), the C-I bond is the weakest and most polarizable. This characteristic renders aryl iodides the most reactive substrates in a wide array of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. wikipedia.org

These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. springernature.comresearchgate.netwikipedia.org The high reactivity of aryl iodides allows these coupling reactions to proceed under milder conditions compared to their less reactive bromide and chloride counterparts. wikipedia.org Furthermore, aryl iodides are key precursors for the formation of other highly useful synthetic intermediates, such as aryllithium and Grignard reagents, through metal-halogen exchange. wikipedia.org They are also employed in the synthesis of hypervalent iodine compounds, which are themselves valuable reagents in organic chemistry. researchgate.net While their cost is generally higher than other aryl halides, the enhanced reactivity and versatility of aryl iodides often make them the reagent of choice for complex synthetic challenges. wikipedia.org

Overview of Methyl 4-butoxy-3-iodobenzoate within the Context of Aryl Iodide Chemistry

This compound is a chemical compound that embodies the characteristics of both a functionalized benzoate ester and an aryl iodide. Its structure features a methyl benzoate core substituted with a butoxy group at the 4-position and an iodine atom at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic synthesis.

Synthesis of this compound has been documented, where it is prepared from a related precursor and subsequently used as a building block for more complex molecules, such as ligands for metal-organic frameworks. rsc.org This highlights its role as a versatile intermediate, providing a scaffold that can be elaborated upon through the reactivity of its aryl iodide group.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1131614-42-0 bldpharm.com |

| Molecular Formula | C₁₂H₁₅IO₃ bldpharm.com |

| Molecular Weight | 334.15 g/mol |

| Synonyms | Methyl 3-iodo-4-butoxybenzoate |

Structure

3D Structure

Properties

CAS No. |

1131614-42-0 |

|---|---|

Molecular Formula |

C12H15IO3 |

Molecular Weight |

334.15 g/mol |

IUPAC Name |

methyl 4-butoxy-3-iodobenzoate |

InChI |

InChI=1S/C12H15IO3/c1-3-4-7-16-11-6-5-9(8-10(11)13)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

PAHXWHWIINWWBX-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OC)I |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Studies of Methyl 4 Butoxy 3 Iodobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the benzene (B151609) ring of methyl 4-butoxy-3-iodobenzoate makes it an excellent candidate for cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, initiating the catalytic cycle.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysts are widely employed for forging carbon-carbon bonds, and this compound is a suitable aryl halide for such transformations.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org The reaction can be carried out under mild conditions, which has led to its widespread use in the synthesis of complex molecules. wikipedia.org For instance, the coupling of aryl iodides can proceed at room temperature. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org

In a specific application, methyl 4-amino-3-iodobenzoate was coupled with an ethynylbenzoate derivative using a Pd(PPh₃)₂Cl₂ catalyst, CuI, and Et₃N in THF, yielding the desired tolan product. imperial.ac.uk The use of a TMS-protected ethynylbenzoate followed by in-situ deprotection resulted in a high yield of 90%. imperial.ac.uk The Sonogashira reaction has also been successfully performed in greener solvents like γ-valerolactone-based ionic liquids, demonstrating good to excellent yields (72–99%) for the coupling of various aryl iodides with functionalized acetylenes under mild, copper-free conditions. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Yield | Reference |

| Methyl 4-amino-3-iodobenzoate | Ethynylbenzoate | Pd(PPh₃)₂Cl₂, CuI | THF | Et₃N | 65% | imperial.ac.uk |

| Methyl 4-amino-3-iodobenzoate | TMS-protected ethynylbenzoate | Pd(PPh₃)₂Cl₂, CuI | THF | Et₃N | 90% (after deprotection) | imperial.ac.uk |

| Various Aryl Iodides | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | - | 72-99% | nih.gov |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction exhibits a high degree of trans selectivity. organic-chemistry.org While aryl iodides are reactive substrates, the reaction can also be performed with aryl bromides and, with the development of more active catalysts, even aryl chlorides. diva-portal.org

In a study on nickel-catalyzed Heck reactions, methyl 4-iodobenzoate (B1621894) was coupled with a 1,3-diene, resulting in the linear Heck product with moderate stereoselectivity. nih.gov Another example demonstrated the coupling of methyl 4-iodobenzoate with styrene (B11656) using palladium(II) acetate (B1210297) as the catalyst, which produced 4-carbomethoxy stilbene (B7821643) in a 74% yield. uni-muenchen.de The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the substrates and the ligands used. diva-portal.orglibretexts.org

Table 2: Examples of Heck Reactions

| Aryl Halide | Olefin | Catalyst | Yield | Product | Reference |

| Methyl 4-iodobenzoate | 1,3-diene | Ni(dppe)Cl₂ | - | Linear Heck product | nih.gov |

| Methyl 4-iodobenzoate | Styrene | Pd(OAc)₂ | 74% | 4-Carbomethoxy stilbene | uni-muenchen.de |

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction utilizes an organoboron reagent with an organic halide, catalyzed by a palladium complex, to form a carbon-carbon bond. mdpi.com It is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org A one-pot tandem borylation/Suzuki-Miyaura cross-coupling of m-xylene (B151644) with methyl 4-iodobenzoate has been reported, using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base, affording the coupled product. thieme-connect.de

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, also catalyzed by palladium. psu.edu This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org A significant drawback, however, is the toxicity of the organotin reagents. organic-chemistry.org The reaction mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. psu.edu While specific examples involving this compound are not detailed in the provided context, its structure as an aryl iodide makes it a suitable substrate for this type of transformation. libretexts.orgharvard.edu

Other Metal-Catalyzed Transformations (e.g., Cobalt, Iron, Nickel)

Beyond palladium, other transition metals like cobalt, iron, and nickel have emerged as powerful catalysts for cross-coupling reactions, offering alternative reactivity and often being more cost-effective. uni-muenchen.de

Cobalt-Catalyzed Reactions: Cobalt catalysis has been successfully employed in various cross-coupling reactions. For instance, a photoinduced cobalt-catalyzed asymmetric addition of aryl iodides to other molecules has been developed. nih.gov In a typical mechanistic cycle, a Co(II) complex is reduced to a Co(I) species, which then undergoes oxidative addition with the aryl iodide (such as this compound) to form an aryl Co(III) complex. nih.gov This intermediate can then participate in further reactions, such as addition to an unsaturated system, ultimately yielding the desired product and regenerating the Co(II) catalyst. nih.gov The use of chiral ligands with cobalt catalysts can induce high levels of enantioselectivity in these transformations. nih.gov

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions provide an economical and environmentally friendly alternative to palladium- and nickel-based systems. uni-muenchen.debeilstein-journals.org These reactions often proceed via a radical mechanism. A plausible pathway involves the reaction of an iron catalyst, such as FeCl₂, with a Grignard reagent to form an aryliron species. This species can then undergo a single-electron transfer (SET) with an iodoalkane or another radical precursor to generate a radical intermediate. beilstein-journals.org This radical can then participate in cyclization or other coupling reactions. beilstein-journals.org For example, iron has been used to catalyze the dicarbofunctionalization of vinyl cyclopropanes, where an alkyl radical adds to the vinyl group, followed by ring-opening and subsequent reaction. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysis is well-established for a wide range of cross-coupling reactions. uni-muenchen.de Nickel catalysts can facilitate the coupling of aryl iodides with various partners. researchgate.net For instance, nickel-catalyzed cross-coupling of methyl 3-methyl-4-iodobenzoate has been successfully achieved. researchgate.net The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with an organometallic reagent or reaction with another nucleophile, and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst. researchgate.net

| Metal Catalyst | Reaction Type | General Mechanistic Steps | Key Features | Reference |

|---|---|---|---|---|

| Cobalt | Asymmetric Addition | Co(II) → Co(I) → Oxidative Addition → Aryl Co(III) intermediate → Product Formation → Co(II) Regeneration | Enables asymmetric synthesis with chiral ligands; often photoinduced. | nih.gov |

| Iron | Cross-Coupling | Formation of Aryliron Species → Single-Electron Transfer (SET) → Radical Intermediate → Cyclization/Coupling | Economical and environmentally benign; often involves radical pathways. | uni-muenchen.debeilstein-journals.org |

| Nickel | Cross-Coupling | Ni(0) → Oxidative Addition → Ni(II) Intermediate → Transmetalation/Nucleophilic Attack → Reductive Elimination → Ni(0) Regeneration | Versatile for various cross-coupling partners; ligand choice is crucial for reactivity and selectivity. | researchgate.netresearchgate.netuni-muenchen.de |

Radical Reaction Pathways

Radical reactions offer unique avenues for the functionalization of organic molecules, often complementing traditional ionic reaction pathways. This compound can be a precursor to aryl radicals, which can then engage in a variety of transformations.

Transformations Involving Hypervalent Iodine Reagents

Hypervalent iodine reagents are known for their ability to facilitate a wide range of oxidative transformations, often through radical intermediates. nih.govcardiff.ac.ukfrontiersin.orgacs.org These reagents can act as single-electron oxidants, generating carbon- or heteroatom-centered radicals. acs.org While direct studies on this compound with hypervalent iodine reagents were not found, the general principles suggest its potential involvement in such reactions. For example, the combination of visible-light photoredox catalysis with hypervalent iodine(III) reagents has emerged as a powerful tool for organic synthesis. frontiersin.orgresearchgate.net In these systems, a photocatalyst, upon excitation by visible light, can reduce the hypervalent iodine reagent to generate a radical species. frontiersin.org This radical can then react with a substrate like this compound, potentially leading to functionalization at various positions.

Allylic Functionalization via Radical Processes

Allylic functionalization introduces a functional group at a position adjacent to a double bond. Radical processes are a common method for achieving this transformation. The Kharasch–Sosnovsky reaction is a classic example of allylic oxidation, which proceeds through a radical mechanism. acs.org Typically, a radical initiator, such as a tert-butoxy (B1229062) radical, abstracts a hydrogen atom from the allylic position of an alkene, generating an allylic radical. acs.org This radical can then be trapped by a copper-carboxylate complex or other species to form the allylic functionalized product. acs.org Although not directly involving this compound as the substrate, this compound could potentially be used to generate a benzoate-containing radical or participate in subsequent reactions after the initial allylic functionalization.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions are powerful strategies for the construction of cyclic and polycyclic frameworks. The structure of this compound, with its ortho-iodo and butoxy groups, makes it a potential precursor for the synthesis of heterocyclic compounds like dibenzofurans.

Modern approaches to dibenzofuran (B1670420) synthesis often involve the intramolecular cyclization of diaryl ethers or ortho-arylphenols. nih.gov These reactions are typically catalyzed by transition metals such as palladium, silver, rhodium, or gold. nih.gov An alternative strategy involves a cascade reaction, for instance, a double 1,4-conjugate addition followed by intramolecular annulation. nih.gov While a direct application of this compound in such a specific cascade was not found, its structure is amenable to intramolecular C-C or C-O bond formation to construct a new ring. For example, a suitably functionalized derivative of this compound could undergo an intramolecular Heck reaction or a related palladium-catalyzed cyclization. Iron-catalyzed domino coupling reactions have also been utilized for the synthesis of cyclic structures, often proceeding through radical cyclization pathways. beilstein-journals.org Similarly, nickel-catalyzed intramolecular annulation reactions provide another avenue for the synthesis of cyclic compounds. rsc.org

| Reaction Category | Specific Transformation | Key Reagents/Catalysts | Mechanistic Hallmark | Potential Product Type | Reference |

|---|---|---|---|---|---|

| Metal-Catalyzed Transformations | O-Arylation | Nickel catalysts | Oxidative addition-reductive elimination | Diaryl ethers | researchgate.net |

| Cross-Coupling | Cobalt, Iron, Nickel catalysts | Varies (ionic or radical) | Functionalized aromatic compounds | researchgate.netuni-muenchen.denih.govbeilstein-journals.org | |

| Radical Reaction Pathways | Hypervalent Iodine Chemistry | Hypervalent iodine reagents, often with photoredox catalysis | Single-electron transfer to generate radicals | Functionalized aromatic compounds | nih.govfrontiersin.orgacs.orgresearchgate.net |

| Allylic Functionalization | Radical initiators, Copper catalysts | Hydrogen atom abstraction to form allylic radicals | Allylic esters/ethers (indirect involvement) | acs.org | |

| Intramolecular Cyclization | Annulation Strategies | Palladium, Iron, Nickel catalysts | Intramolecular C-C or C-O bond formation | Heterocyclic compounds (e.g., Dibenzofurans) | beilstein-journals.orgnih.govrsc.org |

Applications in Complex Organic Synthesis and Chemical Development

Utilization as a Building Block for Natural Product Synthesis (e.g., Carbazole (B46965) Alkaloids)

The structural framework of Methyl 4-butoxy-3-iodobenzoate is well-suited for the synthesis of carbazole alkaloids, a class of naturally occurring compounds known for their wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. chemmethod.com The synthesis of these tricyclic aromatic compounds often relies on the strategic formation of the central pyrrole (B145914) ring fused to two benzene (B151609) rings. researchgate.net

Research has demonstrated that analogs of this compound are effective precursors for constructing the carbazole skeleton. For instance, a similar compound, methyl 4-bromo-3-methoxybenzoate, has been successfully used in the synthesis of the carbazole alkaloids murrayanine (B1213747) and mukonine (B1238799) through a regioselective Buchwald coupling reaction with aniline, followed by an oxidative cyclization step. chemmethod.com The iodo-substituent on this compound makes it an excellent candidate for similar palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating complex molecular architectures from simpler components. researchgate.net The butoxy group can be strategically retained or modified in the final natural product, influencing its solubility and biological properties.

Table 1: Application in Carbazole Alkaloid Synthesis

| Precursor Motif | Key Reaction | Natural Product Class | Example Alkaloid |

|---|---|---|---|

| Halogenated Alkoxybenzoate (e.g., this compound) | Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) | Carbazole Alkaloids | Murrayafoline A |

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The utility of this compound extends to the creation of advanced pharmaceutical intermediates. The carbazole core, accessible from this building block, is a key structural feature in many medicinally important compounds. electronicsandbooks.com For example, the natural product murrayafoline A, which can be synthesized from precursors with a similar substitution pattern, has been identified as a promising scaffold for developing novel therapeutics due to its cytotoxic activity against various cancer cell lines. vjs.ac.vndntb.gov.ua

Furthermore, derivatives of this compound are instrumental in synthesizing other classes of pharmacologically active heterocycles. A closely related compound, methyl 4-butoxy-3-methoxybenzoate, serves as an intermediate in the synthesis of quinazoline (B50416) derivatives. nih.gov Quinazolines are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities. By leveraging the reactivity of the aryl iodide in this compound, synthetic chemists can introduce diverse molecular fragments through cross-coupling reactions, thereby generating libraries of complex molecules for drug discovery programs. This highlights the compound's role not just in synthesizing a single target but in providing a platform for creating varied and intricate pharmaceutical intermediates.

Table 2: Role as a Pharmaceutical Intermediate Precursor

| Building Block | Synthetic Target Scaffold | Potential Therapeutic Area |

|---|---|---|

| This compound | Carbazole Derivatives (e.g., Murrayafoline A) | Oncology |

| This compound | Quinazoline Derivatives | Various (e.g., Anti-inflammatory, Antitumor) |

Contribution to the Development of Functional Materials

Beyond life sciences, the chemical properties of this compound make it a contributor to the field of materials science. Organic building blocks are fundamental components used in the bottom-up assembly of molecular architectures, including metal-organic frameworks (MOFs), organic molecular constructs, and materials for electronics. sigmaaldrich.com The aryl iodide functionality is particularly valuable for this purpose.

Aryl iodides like Methyl 4-iodobenzoate (B1621894) are known to undergo coupling reactions, such as the Sonogashira coupling, to form highly conjugated systems. wikipedia.org These reactions can extend the π-system of the molecule, creating rigid, rod-like structures that are precursors to organic light-emitting diodes (OLEDs), molecular wires, and other functional materials. wikipedia.orgbldpharm.com The specific structure of this compound, with its ester and butoxy groups, offers handles for tuning the solubility, processability, and electronic properties of the resulting materials. These functional groups can also be used to anchor the molecule to surfaces or to direct the self-assembly of larger supramolecular structures.

Table 3: Potential in Functional Material Synthesis

| Compound Feature | Key Reaction for Materials | Resulting Structural Motif | Potential Application Area |

|---|---|---|---|

| Aryl Iodide | Sonogashira Coupling | Conjugated π-systems (e.g., Diynes) | Organic Electronics (OLEDs) |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 4-butoxy-3-iodobenzoate. Through techniques such as ¹H NMR, ¹³C NMR, and 2D NMR, researchers can map the connectivity of atoms within the molecule.

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the butoxy chain, and the methyl ester protons. The chemical shift (δ), signal intensity (integration), and splitting pattern (multiplicity) of each signal would confirm the arrangement of these groups.

¹³C NMR spectroscopy probes the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the ester, the aromatic carbons (with those bonded to iodine and oxygen showing characteristic shifts), and the carbons of the butoxy and methyl groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, further confirming the structural assignment by showing which protons are coupled to each other and which protons are attached to which carbons.

While the principles of NMR are well-established for structural elucidation, specific, publicly available, peer-reviewed experimental NMR data for this compound could not be located in the performed search. In a research context, these spectra would be acquired and analyzed to provide the foundational structural confirmation of the molecule.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable in the characterization of this compound.

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, typically yielding the molecular ion peak ([M]+ or [M+H]+), which provides the molecular weight.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the molecular formula of this compound, C₁₂H₁₅IO₃.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups, such as the butoxy and methyl benzoate (B1203000) moieties.

Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, were not found in the available search results. In a research setting, these analyses would be critical for confirming the compound's identity and molecular formula.

X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The analysis of a suitable single crystal of the compound would reveal the conformation of the butoxy chain and the orientation of the ester group relative to the aromatic ring in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as packing forces and potential halogen bonding involving the iodine atom, that govern the crystal lattice.

A search of publicly accessible crystallographic databases did not yield a specific crystal structure for this compound. For comparison, the crystal structure of a related compound, Methyl 4-butoxy-3-methoxybenzoate, has been reported to be nearly planar. uva.nl Obtaining the crystal structure of this compound would provide invaluable and precise information about its solid-state conformation.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or starting materials. The purity is typically determined by the relative area of the peak corresponding to the compound in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While potentially suitable for the analysis of this compound, its volatility would need to be considered. GC-MS is highly effective for identifying and quantifying volatile impurities. jmchemsci.com

Specific, published chromatographic methods or purity data for this compound were not identified in the conducted search. In a research laboratory, the development of such methods would be a routine part of the synthesis and characterization process to ensure the compound's quality for subsequent experiments.

Computational and Theoretical Investigations of Methyl 4 Butoxy 3 Iodobenzoate

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome.

For instance, a hypothetical nucleophilic aromatic substitution (SNAr) reaction of Methyl 4-butoxy-3-iodobenzoate with a nucleophile such as methoxide (B1231860) can be investigated. Computational studies can map out the energy profile of the reaction, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the iodide leaving group.

Table 1: Calculated Energies for the SNAr Reaction of this compound with Methoxide

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + CH₃O⁻) | 0.0 |

| Transition State 1 (Formation of Meisenheimer complex) | +15.2 |

| Meisenheimer Complex Intermediate | -5.8 |

| Transition State 2 (Iodide departure) | +12.5 |

| Products (Methyl 4-butoxy-3-methoxybenzoate + I⁻) | -20.7 |

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 would be generated by performing geometry optimizations of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. The transition states are identified as first-order saddle points with a single imaginary frequency corresponding to the reaction coordinate. The activation energy for the reaction can be determined from the energy difference between the reactants and the highest energy transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations can be particularly useful for exploring the conformational space of the flexible butoxy group and its interactions with solvent molecules or other species in its environment.

A simulation would typically involve placing a model of this compound in a box of solvent molecules (e.g., water or a nonpolar solvent) and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds. Analysis of the resulting trajectory can reveal the most stable conformations of the molecule and the nature of its interactions with its surroundings.

Table 2: Major Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (C-O-C-C) | Relative Population (%) | Key Intermolecular Interactions |

| A | ~180° (anti) | 65 | van der Waals with solvent |

| B | ~60° (gauche) | 30 | Transient H-bonds with protic solvent |

| C | ~-60° (gauche) | 5 | Steric hindrance with aromatic ring |

Note: These are hypothetical values for illustrative purposes.

The relative populations of the conformers are determined by their free energies, which can be calculated from the simulation data. These studies can help to understand how the molecule might present itself for binding to a biological target or for participation in a chemical reaction.

Prediction and Interpretation of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. uncw.edu These predictions are valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. nih.gov This involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.85, 7.60, 6.90 | 7.82, 7.58, 6.88 |

| ¹³C NMR (δ, ppm) - C=O | 165.8 | 166.2 |

| IR Frequency (cm⁻¹) - C=O stretch | 1725 | 1720 |

| IR Frequency (cm⁻¹) - C-O stretch | 1250 | 1245 |

Note: These are hypothetical values for illustrative purposes.

Discrepancies between predicted and experimental data can often be minimized by applying scaling factors to the calculated values to account for systematic errors in the computational methods. iphysics.sa

Structure-Reactivity Relationship Analysis via Computational Modeling

Computational modeling is a powerful tool for understanding the relationship between the structure of a molecule and its chemical reactivity. sciencepublishinggroup.com For this compound, various electronic properties can be calculated to rationalize its reactivity. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The presence of the electron-withdrawing iodine atom and the electron-donating butoxy group on the aromatic ring creates a specific electronic environment that influences the molecule's reactivity towards electrophiles and nucleophiles. Computational analysis can quantify these effects.

Table 4: Calculated Electronic Properties of this compound

| Property | Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Mulliken Charge on C-I | +0.15 | Indicates the carbon atom attached to iodine is electrophilic. |

| Molecular Electrostatic Potential | Negative potential near the carbonyl oxygen and butoxy oxygen. | Indicates regions susceptible to electrophilic attack. |

Note: These are hypothetical values for illustrative purposes.

Analysis of these properties can predict the most likely sites for chemical reactions. For example, the positive Mulliken charge on the carbon atom attached to the iodine suggests that this site is susceptible to nucleophilic attack, which is consistent with the SNAr mechanism discussed earlier. The MEP map can visually represent the electron-rich and electron-poor regions of the molecule, providing a guide for predicting intermolecular interactions. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Methyl 4-butoxy-3-iodobenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A viable approach involves iodination of a precursor such as methyl 4-hydroxybenzoate. For example, iodine monochloride in glacial acetic acid and chloroform can introduce iodine at the 3-position . To substitute the hydroxyl group with butoxy, a nucleophilic alkoxylation under basic conditions (e.g., K₂CO₃ in DMF) with 1-bromobutane is recommended. Key optimization steps include:

- Temperature control : Maintain 80–100°C during alkoxylation to balance reactivity and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the butoxy group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of precursor to alkylating agent) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as multiplet signals between δ 7.5–8.5 ppm. The butoxy group shows a triplet for the terminal CH₃ (δ ~0.9 ppm) and a multiplet for the OCH₂ (δ ~3.5–4.0 ppm) .

- ¹³C NMR : The iodine-bearing carbon (C-3) appears deshielded (~95–100 ppm), while the ester carbonyl resonates at ~165–170 ppm .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-I stretch near 500 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~320 (M⁺), with fragments corresponding to loss of butoxy (C₄H₉O, m/z ~73) and iodine (Δ m/z ~127) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX programs resolve the crystal structure of this compound, and what challenges might arise during refinement?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. The bulky iodine atom may lead to anisotropic displacement parameters, requiring high-resolution data (θ > 25°) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELXT (in SHELX suite) solves the phase problem via intrinsic phasing, while SHELXL refines the structure. Challenges include:

- Disorder in the butoxy chain : Apply restraints (e.g., DFIX, SIMU) to model thermal motion.

- Heavy atom effects : Anomalous scattering from iodine improves phase determination but may complicate absorption corrections .

Q. What role does the iodine substituent in this compound play in facilitating cross-coupling reactions, and how does this compare to other halogenated analogs?

- Methodological Answer : Iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key advantages over chloro/bromo analogs include:

- Reactivity : Faster coupling rates (e.g., with arylboronic acids at 60°C vs. 100°C for bromo analogs).

- Byproduct minimization : Lower catalyst loading (1 mol% Pd(PPh₃)₄) suffices due to iodine’s leaving-group ability .

Experimental Design : Compare turnover frequencies (TOF) in model reactions with methyl 4-butoxy-3-bromo/chlorobenzoate under identical conditions. Monitor via HPLC to quantify coupling efficiency .

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-31G(d) for organic moieties and LANL2DZ for iodine. Analyze frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Transition-State Modeling : For cross-coupling reactions, locate TS structures using QST3. The iodine’s σ-hole interaction with Pd(0) lowers activation energy (~15 kcal/mol vs. ~20 kcal/mol for Br) .

- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) with ε = 8.93 (DMF) to simulate reaction environments. Compare computed vs. experimental coupling yields to validate accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Conflicting data often arise from impurities or polymorphic forms. To resolve:

- Reproducibility : Synthesize the compound using standardized protocols (e.g., ’s iodination method) and compare DSC melting points.

- Crystallography : Confirm molecular packing via X-ray diffraction; polymorphs may exhibit distinct melting behaviors .

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to verify substituent positions and rule out structural isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.